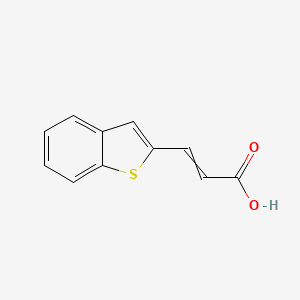
3-(1-benzothiophen-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “3-(1-benzothiophen-2-yl)prop-2-enoic acid” is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzothiophen-2-yl)prop-2-enoic acid involves specific reaction conditions and reagents. The preparation methods typically include a series of steps that ensure the purity and yield of the compound. The synthetic routes often involve the use of catalysts and controlled environments to facilitate the desired reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial methods may include continuous flow processes and the use of large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1-benzothiophen-2-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce an oxide, while reduction may yield a more hydrogenated form of the compound.
Scientific Research Applications
3-(1-benzothiophen-2-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: this compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 3-(1-benzothiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-benzothiophen-2-yl)prop-2-enoic acid include those with comparable structures and properties. These compounds may share similar chemical reactions and applications but differ in specific details such as reactivity and biological activity.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of properties and reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more applications and uses for this versatile compound.
Properties
CAS No. |
25050-08-2 |
|---|---|
Molecular Formula |
C11H8O2S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-(1-benzothiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H,(H,12,13) |
InChI Key |
MWQZBZCEEOGCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















